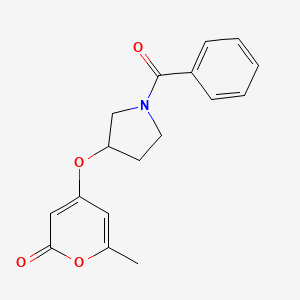
4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyran ring, which is a six-membered ring with one oxygen atom. The benzoyl group attached to the pyrrolidine ring suggests that it may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, HRMS, and ESI-MS, which are commonly used to characterize organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzoyl group could make the pyrrolidine ring more reactive .Applications De Recherche Scientifique
Anticancer Activity
4-((1-benzoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, as a derivative of 4H-Pyran, has been implicated in anticancer research. A study demonstrated the use of microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, highlighting their potential in anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Synthesis of Coumarin Derivatives
Research on the synthesis of new coumarin derivatives, which include structures similar to this compound, has been conducted. These derivatives have shown potential in applications like antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).
Antimicrobial and Antioxidant Activities
The synthesis and in vitro screening of similar compounds have been researched for their antimicrobial and antioxidant activities. This research highlights the compound's potential in pharmaceutical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Electrocatalytic and Photocatalytic Performances
Studies have also been conducted on compounds with structures similar to this compound, focusing on their dual photocatalytic and electrocatalytic performances. These studies suggest potential applications in environmental and material sciences (Hao, Li, Zhu, Wang, Zhao, & Yang, 2019).
Antihypertensive Activity
Research on the synthesis of related compounds has shown their potential in antihypertensive activity, suggesting possible applications in cardiovascular disease treatment (Bergmann & Gericke, 1990).
Orientations Futures
Propriétés
IUPAC Name |
4-(1-benzoylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-9-15(10-16(19)21-12)22-14-7-8-18(11-14)17(20)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRRMGXXOEYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
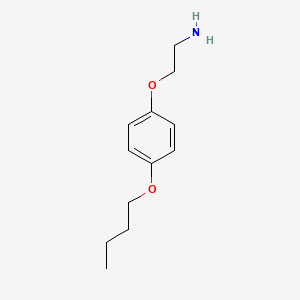
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)
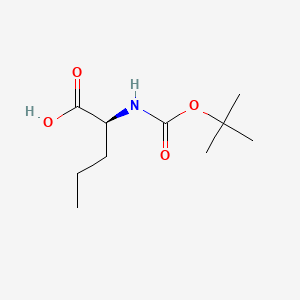

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
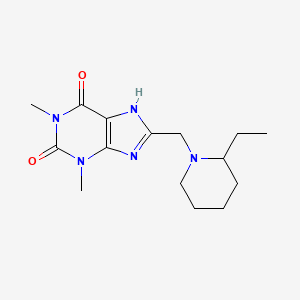

![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
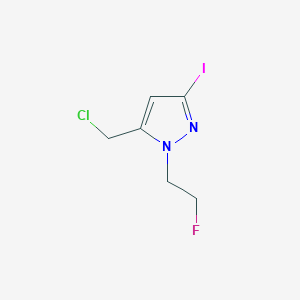
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

